4-BEC Hydrochloride

描述

Ambiguity in "4-BEC Hydrochloride" Terminology

The acronym "BEC" in "this compound" is the primary source of confusion. In the context of biochemical and pharmacological research, "BEC" is a common shorthand for S-(2-Boronoethyl)-L-Cysteine. nih.govmedkoo.com Conversely, in the realm of forensic chemistry and toxicology, "4-BEC" is used to denote 4-Bromoethcathinone, a derivative of the stimulant cathinone (B1664624). caymanchem.comresearchgate.net The addition of "hydrochloride" to both names indicates that these compounds are in a salt form, which often improves stability and solubility.

Distinct Chemical Entities and Research Domains

The two substances represented by "this compound" exist in entirely separate research domains due to their fundamentally different chemical structures and biological activities.

S-(2-Boronoethyl)-L-cysteine hydrochloride, hereafter referred to as BEC HCl, is a boronic acid analog of the amino acid L-arginine. nih.gov It is recognized as a potent and specific inhibitor of arginase, an enzyme that plays a crucial role in the urea (B33335) cycle by converting L-arginine to ornithine and urea. caymanchem.comnih.gov

Chemical Properties of S-(2-Boronoethyl)-L-Cysteine Hydrochloride

| Property | Value |

|---|---|

| Formal Name | S-(2-boronoethyl)-L-cysteine, monohydrochloride caymanchem.com |

| CAS Number | 222638-67-7 caymanchem.com |

| Molecular Formula | C5H12BNO4S • HCl caymanchem.com |

| Formula Weight | 229.5 g/mol caymanchem.com |

| Purity | ≥95% to ≥98% caymanchem.comsigmaaldrich.com |

| Appearance | Crystalline solid, white to beige powder caymanchem.comsigmaaldrich.com |

| Solubility | Soluble in water and DMSO. PBS (pH 7.2): 10 mg/ml. caymanchem.com |

| Storage Temperature | -20°C caymanchem.comsigmaaldrich.com |

Detailed Research Findings:

Research on BEC HCl has primarily focused on its ability to modulate nitric oxide (NO) production by inhibiting arginase. Arginase and nitric oxide synthase (NOS) both compete for the same substrate, L-arginine. By inhibiting arginase, BEC HCl can increase the bioavailability of L-arginine for NOS, leading to enhanced NO production. nih.govchembk.com

Key research findings include:

Mechanism of Action: BEC HCl acts as a slow-binding, competitive inhibitor of both arginase I and arginase II. caymanchem.comscbt.com It binds to the active site of the enzyme, mimicking the transition state of the arginine hydrolysis reaction. nih.gov

Inhibition Constants: It exhibits potent inhibition of human arginase II with Ki values of 310 nM at pH 7.5 and 30 nM at pH 9.5. caymanchem.com For recombinant rat liver arginase I, the Ki values are reported to be between 0.4 and 0.6 µM. caymanchem.com

Cardiovascular Research: Studies have demonstrated that BEC HCl can enhance nitric oxide-dependent smooth muscle relaxation in human penile corpus cavernosum tissue, suggesting its potential as a therapeutic agent for erectile dysfunction. nih.govmedkoo.comcaymanchem.com It has also been shown to restore flow-induced responses in arterioles of diabetic rats. sigmaaldrich.com

Inflammation and Immunology: In a mouse model of allergic airway disease, administration of BEC HCl led to an unexpected enhancement of lung inflammation and airways hyperresponsiveness, associated with increased protein S-nitrosylation and tyrosine nitration. nih.gov This suggests a complex role for arginase inhibition in inflammatory processes.

Cell Proliferation: BEC HCl has been found to inhibit the proliferation of human pulmonary artery smooth muscle cells. chembk.com

4-Bromoethcathinone hydrochloride, also known as 4-BEC HCl, is a synthetic cathinone. caymanchem.comresearchgate.net Synthetic cathinones are a class of psychoactive substances that are structurally related to cathinone, the active alkaloid in the khat plant. mdpi.comunodc.org These compounds are often synthesized for the illicit drug market and are considered new psychoactive substances (NPS). unodc.orgnih.gov

Chemical Properties of 4-Bromoethcathinone Hydrochloride

| Property | Value |

|---|---|

| Formal Name | 1-(4-bromophenyl)-2-(ethylamino)-1-propanone, monohydrochloride caymanchem.com |

| CAS Number | 135333-26-5 caymanchem.com |

| Molecular Formula | C11H14BrNO • HCl caymanchem.com |

| Formula Weight | 292.6 g/mol caymanchem.com |

| Purity | ≥98% caymanchem.com |

| Appearance | Crystalline solid caymanchem.com |

| Solubility | Soluble in DMF (5 mg/ml), DMSO (10 mg/ml), Ethanol (5 mg/ml), and PBS (pH 7.2) (5 mg/ml). caymanchem.com |

| Storage Temperature | -20°C caymanchem.com |

Detailed Research Findings:

Research on 4-Bromoethcathinone is limited compared to BEC HCl and is primarily found in the forensic and toxicological literature. As a synthetic cathinone, its physiological and toxicological properties are not well-characterized, and it is primarily sold as an analytical reference standard for research and forensic applications. caymanchem.combertin-bioreagent.com

Key research findings include:

Classification: 4-Bromoethcathinone is structurally categorized as a cathinone, a subclass of phenethylamines. caymanchem.commdpi.com

Forensic Identification: Analytical methods such as gas chromatography-mass spectrometry (GC-MS), infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy have been used to identify and characterize 4-Bromoethcathinone in seized materials. researchgate.netnih.govresearchgate.net

Legal Status: Like many synthetic cathinones, the legal status of 4-Bromoethcathinone can vary by jurisdiction. For instance, its related compound, 4-Bromomethcathinone (Brephedrone), is a controlled substance in several countries. wikipedia.org

Lack of Therapeutic Research: There is no known therapeutic application for 4-Bromoethcathinone. Its interest to the scientific community is primarily for the development of analytical methods for its detection and to understand its potential for abuse and harm. bertin-bioreagent.com

The dual use of the term "this compound" highlights the critical importance of precise chemical nomenclature. S-(2-Boronoethyl)-L-Cysteine Hydrochloride is a valuable research tool in biochemistry and pharmacology with potential therapeutic applications stemming from its role as an arginase inhibitor. In stark contrast, 4-Bromoethcathinone Hydrochloride is a synthetic cathinone with no recognized medical use, primarily of interest to forensic scientists and toxicologists. Clear and unambiguous identification is essential to prevent confusion and ensure the correct compound is being discussed in scientific literature and regulatory contexts.

Table of Compound Names

| Common Name/Abbreviation | Full Chemical Name |

| This compound (Arginase Inhibitor) | S-(2-Boronoethyl)-L-Cysteine Hydrochloride |

| BEC HCl | S-(2-Boronoethyl)-L-Cysteine Hydrochloride |

| This compound (Synthetic Cathinone) | 4-Bromoethcathinone Hydrochloride |

| 4-BEC | 4-Bromoethcathinone |

| Brephedrone | 4-Bromomethcathinone |

| NO | Nitric Oxide |

| L-arginine | 2-Amino-5-guanidinopentanoic acid |

| Ornithine | 2,5-Diaminopentanoic acid |

| Urea | Carbamide |

| Cathinone | (S)-2-Amino-1-phenyl-1-propanone |

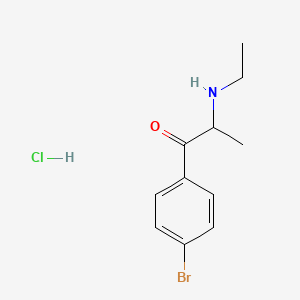

Structure

3D Structure of Parent

属性

IUPAC Name |

1-(4-bromophenyl)-2-(ethylamino)propan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO.ClH/c1-3-13-8(2)11(14)9-4-6-10(12)7-5-9;/h4-8,13H,3H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOOHDJXBSRIXJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(C)C(=O)C1=CC=C(C=C1)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101343224 | |

| Record name | 1-(4-Bromophenyl)-2-(ethylamino)propan-1-one hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101343224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135333-26-5 | |

| Record name | 1-Propanone, 1-(4-bromophenyl)-2-(ethylamino)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=135333-26-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromoethcathinone hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135333265 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(4-Bromophenyl)-2-(ethylamino)propan-1-one hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101343224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-BROMOETHCATHINONE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R6886DX7ZZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Part I: S 2 Boronoethyl L Cysteine Hydrochloride Bec Hcl Arginase Inhibitor Research

Enzymatic Inhibition and Mechanism of Action

S-(2-Boronoethyl)-L-cysteine (BEC) hydrochloride is a potent inhibitor of both arginase I and arginase II, the two isoforms of the arginase enzyme. mdpi.complos.org Its inhibitory activity, however, shows a notable dependence on pH and the specific isozyme being targeted.

For arginase I, specifically recombinant rat liver arginase I, BEC demonstrates potent inhibition with reported Ki values of 0.4 and 0.6 µM. caymanchem.comcaymanchem.com Isothermal titration calorimetry has measured a dissociation constant (Kd) of 270 nM for the human arginase I–BEC complex at pH 8.5, indicating high-affinity binding. nih.govnih.gov

In the case of human arginase II, the inhibitory potency of BEC is markedly influenced by pH. At a pH of 7.5, BEC acts as a competitive inhibitor with a Ki of 0.31 µM (or 310 nM). caymanchem.comcaymanchem.commedchemexpress.comselleckchem.comsigmaaldrich.comfishersci.fi However, at a higher pH of 9.5, its inhibitory activity increases significantly, with a reported Ki of 30 nM. caymanchem.comcaymanchem.commedchemexpress.comfishersci.fi This pH-dependent inhibition highlights the compound's sensitivity to the ionization state of residues within the enzyme's active site.

Table 1: Inhibition Constants of BEC HCl for Arginase Isozymes

| Arginase Isozyme | Species | Parameter | Value | pH | Reference |

|---|---|---|---|---|---|

| Arginase I | Rat (recombinant liver) | Ki | 0.4 - 0.6 µM | Not Specified | caymanchem.comcaymanchem.com |

| Arginase I | Human | Kd | 270 nM | 8.5 | nih.govnih.gov |

| Arginase II | Human | Ki | 0.31 µM (310 nM) | 7.5 | caymanchem.comcaymanchem.commedchemexpress.comselleckchem.comsigmaaldrich.comfishersci.fi |

| Arginase II | Human | Ki | 30 nM | 9.5 | caymanchem.comcaymanchem.commedchemexpress.comfishersci.fi |

BEC is characterized as a slow-binding and competitive inhibitor of arginase. caymanchem.commedchemexpress.comselleckchem.commedkoo.comnih.govresearchgate.net This classification indicates that the inhibition process involves an initial, rapid binding event followed by a slower conformational change, leading to a more tightly bound enzyme-inhibitor complex. The competitive nature of the inhibition means that BEC competes with the natural substrate, L-arginine, for binding to the active site of the enzyme. aai.org

The slow-binding characteristic is particularly evident in its interaction with human arginase II at pH 9.5. glpbio.com This kinetic behavior suggests a two-step inhibition mechanism, which is a hallmark of some highly potent enzyme inhibitors.

The potent inhibitory activity of BEC is attributed to its function as a transition state analog. medchemexpress.comsigmaaldrich.commedkoo.comnih.govresearchgate.net During the hydrolysis of L-arginine by arginase, a tetrahedral intermediate is formed. The boronic acid moiety of BEC, upon binding to the active site, is attacked by a metal-bridging hydroxide (B78521) ion. medchemexpress.comnih.govyeastgenome.org This results in the formation of a tetrahedral boronate anion that bridges the binuclear manganese cluster within the enzyme's active site. medchemexpress.comnih.govyeastgenome.org This tetrahedral boronate structure effectively mimics the geometry of the tetrahedral intermediate in the natural enzymatic reaction, leading to very tight binding and potent inhibition. medchemexpress.comnih.govyeastgenome.org

Arginase and nitric oxide synthase (NOS) share a common substrate, L-arginine. aai.org By inhibiting arginase, BEC can effectively increase the bioavailability of L-arginine for NOS, thereby modulating nitric oxide (NO) homeostasis. medchemexpress.commedkoo.comglpbio.com Research has shown that BEC does not directly inhibit nitric oxide synthase. caymanchem.comcaymanchem.comsigmaaldrich.comnih.gov

Inhibition of arginase by BEC has been demonstrated to decrease arginase activity and lead to changes in NO homeostasis, as evidenced by increased levels of S-nitrosylated and nitrated proteins in certain tissues. medchemexpress.comglpbio.comnih.gov In vascular tissues, BEC has been shown to enhance NO-dependent smooth muscle relaxation. caymanchem.comcaymanchem.comselleckchem.commedkoo.comnih.gov For instance, in aging blood vessels where arginase activity is upregulated, BEC can restore depressed L-arginine-dependent vasorelaxant responses and enhance NOS activity. ahajournals.orgahajournals.org This modulation of the arginase-NOS pathway underscores the potential of BEC as a tool to study the physiological relationship between these two enzymes. sigmaaldrich.comnih.gov

Role as a Transition State Analog

Structural Biology and Molecular Interaction Studies

The X-ray crystal structure of the human arginase I in complex with BEC has been determined at a resolution of 1.94 Å. nih.govnih.gov A similar analysis of the rat arginase-BEC complex was resolved at 2.3 Å. medchemexpress.comnih.govyeastgenome.org These structural studies provide a detailed view of the molecular interactions between the inhibitor and the enzyme's active site.

The crystal structure reveals that the boronic acid group of BEC is crucial for its inhibitory mechanism. It forms a tetrahedral boronate anion that directly interacts with and bridges the two manganese ions (Mn²⁺) in the active site. medchemexpress.comnih.govyeastgenome.org This interaction mimics the transition state of the L-arginine hydrolysis reaction. medchemexpress.comnih.govyeastgenome.org The binding of BEC is further stabilized by a network of hydrogen bonds between its α-amino and α-carboxylate groups and the surrounding amino acid residues in the active site. nih.govnih.gov These detailed structural insights are invaluable for understanding the basis of arginase inhibition and for the rational design of new, potentially more potent and selective inhibitors. nih.gov

Conformational Analysis of Binding Modes within Enzyme Active Sites

S-(2-Boronoethyl)-L-cysteine (BEC) is a boronic acid-based analogue of arginine and functions as a slow-binding, competitive inhibitor of the binuclear manganese metalloenzyme arginase. researchgate.netnih.govsigmaaldrich.com X-ray crystallography has been instrumental in elucidating the binding mechanism of BEC to the active site of arginase. researchgate.netnih.govmedchemexpress.comcapes.gov.br

The crystal structure of the human arginase I-BEC complex, determined at high resolution, reveals that the boronic acid portion of BEC is subject to nucleophilic attack by a hydroxide ion that bridges the two manganese ions in the enzyme's active site. researchgate.netnih.govcapes.gov.bracs.org This interaction results in the formation of a tetrahedral boronate anion. This anion then bridges the binuclear manganese cluster, effectively mimicking the tetrahedral intermediate formed during the hydrolysis of the natural substrate, L-arginine. researchgate.netnih.govcapes.gov.bracs.org This mimicry of the transition state is a key feature of its potent inhibitory activity. researchgate.netnih.govfrontiersin.orgmedkoo.com

The binding of BEC to the arginase active site involves several key interactions. The amino group of BEC forms hydrogen bonds with surrounding aspartate and glutamate (B1630785) residues, both directly and through water molecules. acs.org These interactions, along with the coordination of the boronate anion to the manganese cluster, anchor the inhibitor firmly within the active site. acs.orgresearchgate.net Studies comparing the binding of BEC to both arginase I and arginase II have revealed subtle differences in the hydrogen bonding networks, which may contribute to its slightly different inhibitory potencies against the two isoforms. researchgate.net Isothermal titration calorimetry has been used to measure the dissociation constant (Kd) of BEC with arginase, providing thermodynamic data that complements the structural insights from crystallography. researchgate.netcapes.gov.brnih.govtandfonline.com

Table 1: Binding Characteristics of BEC with Arginase Isoforms

| Parameter | Arginase I | Arginase II | Reference |

|---|---|---|---|

| Binding Mode | Transition state analogue, forms tetrahedral boronate anion bridging the binuclear manganese cluster. | Similar to Arginase I, with subtle differences in H-bonding. | researchgate.netnih.govcapes.gov.bracs.orgresearchgate.net |

| Ki (pH 7.5) | 0.4-0.6 µM | 0.31 µM | researchgate.netnih.govselleckchem.comselleckchem.com |

| Kd | 270 nM | ~7 µM | nih.govtandfonline.compnas.org |

| Key Interactions | Nucleophilic attack by metal-bridging hydroxide, H-bonds with Asp and Glu residues. | Similar key interactions with the active site. | researchgate.netnih.govcapes.gov.bracs.orgresearchgate.net |

Computational Approaches to Ligand-Enzyme Interactions (e.g., In silico docking studies)

Computational methods, particularly in silico docking studies, have been employed to further understand the interaction between BEC and arginase. nih.govtandfonline.comnih.gov These studies corroborate the binding mode observed in crystal structures, showing that BEC fits snugly into the active site of the enzyme. nih.gov Molecular docking simulations have helped to visualize the hydrogen bonding and ionic interactions that stabilize the enzyme-inhibitor complex. acs.orgresearchgate.netnih.gov

These computational models have also been used to explore the effects of modifications to the BEC structure on its inhibitory potency. researchgate.net For instance, altering the side chain of BEC has been shown to negatively impact its inhibitory activity, highlighting the importance of the specific chemical structure of BEC for optimal binding. researchgate.net Furthermore, computational studies have been used to compare the binding of BEC with other arginase inhibitors, providing insights into the structure-activity relationships of this class of compounds. nih.govmdpi.com In silico approaches have also been valuable in predicting the lack of interaction between BEC and arginase when the enzyme is already bound by another molecule, such as a monoclonal antibody, at an allosteric site. nih.govtandfonline.com

Preclinical Mechanistic Investigations in Biological Systems

In Vitro Cellular and Tissue Studies

A significant body of in vitro research has demonstrated that BEC enhances nitric oxide (NO)-dependent smooth muscle relaxation. researchgate.netnih.govmedkoo.comselleckchem.comselleckchem.commedchemexpress.com By inhibiting arginase, BEC increases the availability of the substrate L-arginine for nitric oxide synthase (NOS). medchemexpress.comresearchgate.net This leads to an increased production of NO, a potent vasodilator. frontiersin.orgahajournals.org

Studies using human penile corpus cavernosum tissue have shown that BEC causes a significant enhancement of smooth muscle relaxation, a process crucial for penile erection. researchgate.netnih.govfrontiersin.orgmedkoo.com This effect is NO-dependent, as BEC itself does not inhibit NOS. researchgate.netnih.gov Similar effects have been observed in aortic rings from rats, where BEC-induced vasodilation was shown to require an intact endothelium and was prevented by inhibitors of soluble guanylyl cyclase, a key component of the NO signaling pathway. researchgate.netscience.gov

Table 2: Effect of BEC on Smooth Muscle Relaxation

| Tissue Type | Observation | Mechanism | Reference |

|---|---|---|---|

| Human Penile Corpus Cavernosum | Significant enhancement of smooth muscle relaxation. | Increased NO production due to arginase inhibition. | researchgate.netnih.govfrontiersin.orgmedkoo.com |

| Rat Aortic Rings | Vasodilation. | Requires intact endothelium and is mediated by the NO/cGMP pathway. | researchgate.netscience.gov |

| Rat Mesenteric Arteries | Prevention of acetylcholine (B1216132) tolerance. | Arginase inhibition. |

BEC has been shown to modulate several key cellular signaling pathways. In human pulmonary artery smooth muscle cells (HPASMCs), BEC inhibits proliferation by altering the expression of cell cycle regulatory proteins. selleckchem.comselleckchem.comchembk.comspandidos-publications.com Specifically, it decreases the expression of cyclin D1 and cyclin-dependent kinase 4 (CDK4) while increasing the expression of the cell cycle inhibitor p27. selleckchem.comselleckchem.comchembk.comspandidos-publications.com This leads to an arrest of the cells in the G0/G1 phase of the cell cycle. spandidos-publications.com The expression of cyclin D1 and CDK4 is often regulated by upstream signaling pathways, and studies have shown that silica-induced overexpression of these proteins can be mediated through the ERK and JNK/AP-1 pathways. nih.gov The protein p27, a cyclin-dependent kinase inhibitor, is a known regulator of cell cycle progression, and its levels are often reduced in proliferating cells. biorxiv.org

Furthermore, BEC has been found to partially reduce the phosphorylation of Akt and extracellular signal-regulated kinase (ERK). selleckchem.comselleckchem.comchembk.comspandidos-publications.com The Akt and ERK pathways are critical for cell survival and proliferation, and their inhibition can contribute to the anti-proliferative effects of BEC. spandidos-publications.com

In the context of inflammation, BEC has been observed to enhance NF-κB DNA binding and the expression of NF-κB-dependent inflammatory genes in a mouse model of allergic inflammation. selleckchem.comselleckchem.comchembk.comnih.gov This suggests a complex role for arginase inhibition in modulating inflammatory responses, where it may exacerbate certain inflammatory conditions. nih.gov NF-κB is a key transcription factor that regulates the expression of numerous genes involved in inflammation. nih.gov

Table 3: Modulation of Cellular Signaling Pathways by BEC

| Cell Type | Pathway/Molecule | Effect of BEC | Reference |

|---|---|---|---|

| Human Pulmonary Artery Smooth Muscle Cells | Cyclin D1 | Decrease | selleckchem.comselleckchem.comchembk.comspandidos-publications.com |

| Human Pulmonary Artery Smooth Muscle Cells | CDK4 | Decrease | selleckchem.comselleckchem.comchembk.comspandidos-publications.com |

| Human Pulmonary Artery Smooth Muscle Cells | p27 | Increase | selleckchem.comselleckchem.comchembk.comspandidos-publications.com |

| Human Pulmonary Artery Smooth Muscle Cells | Akt phosphorylation | Partial reduction | selleckchem.comselleckchem.comchembk.comspandidos-publications.com |

| Human Pulmonary Artery Smooth Muscle Cells | ERK phosphorylation | Partial reduction | selleckchem.comselleckchem.comchembk.comspandidos-publications.com |

| Murine Model of Allergic Inflammation | NF-κB DNA binding | Enhancement | selleckchem.comselleckchem.comchembk.comnih.gov |

In cardiac myocytes, BEC has been shown to augment Ca2+-dependent NOS activity and subsequent NO production. selleckchem.comselleckchem.comchembk.comnih.gov Studies have identified that arginase II is the predominant isoform in isolated cardiac myocytes and is primarily located in the mitochondria. nih.gov By inhibiting mitochondrial arginase II, BEC increases the local availability of L-arginine for NOS1 (neuronal NOS), which is also present in the mitochondria. nih.gov

This enhanced NOS1 activity leads to increased NO production, which in turn can modulate myocardial contractility. nih.govphysiology.org In rat myocytes, the increase in NO production following arginase inhibition with BEC was associated with an increase in basal contractility, an effect that was dependent on NOS1. nih.gov Conversely, in feline myocytes, arginase inhibition led to a negative inotropic effect, which was associated with an increase in cGMP generation, suggesting a species-specific or experimental condition-dependent response. physiology.org The regulation of NOS activity by substrate availability is a critical mechanism, and in the absence of sufficient L-arginine, NOS can produce reactive oxygen species (ROS) instead of NO. nih.gov

Table 4: Effect of BEC on Ca2+-Dependent NOS Activity and NO Production in Myocytes

| Myocyte Type | Observation | Mechanism | Reference |

|---|---|---|---|

| Rat Cardiac Myocytes | Augments Ca2+-dependent NOS activity and NO production. | Inhibition of mitochondrial arginase II increases L-arginine for NOS1. | selleckchem.comselleckchem.comchembk.comnih.gov |

| Rat Cardiac Myocytes | Increases basal contractility. | NOS1-dependent mechanism. | nih.gov |

| Feline Cardiac Myocytes | Reduces fractional shortening and intracellular calcium transient. | Increased cGMP generation. | physiology.org |

Influence on Human Pulmonary Artery Smooth Muscle Cell Proliferation

S-(2-Boronoethyl)-L-cysteine (BEC) has been identified as an inhibitor of human pulmonary artery smooth muscle cell (hPASMC) proliferation. chembk.comphysiology.orgspandidos-publications.com Hypoxia, a condition of low oxygen, is known to promote the proliferation of these cells, a key feature in the development of pulmonary artery hypertension (PAH). physiology.orgnih.gov Studies have shown that hypoxia increases the expression and activity of arginase II in hPASMCs. physiology.orgnih.gov The addition of BEC to hypoxic hPASMC cultures effectively prevents the hypoxia-induced increase in both arginase activity and cell proliferation. physiology.orgnih.gov

The mechanism behind this inhibitory effect involves the regulation of key cell cycle proteins. BEC treatment has been observed to decrease the expression levels of cyclin D1 and cyclin-dependent kinase 4 (CDK4), while simultaneously increasing the expression of the cell cycle inhibitor p27. chembk.comspandidos-publications.com Furthermore, BEC has been shown to partially reduce the phosphorylation of Akt and ERK, two proteins involved in cell survival and proliferation signaling pathways. chembk.comspandidos-publications.com These findings suggest that by inhibiting arginase, BEC disrupts the normal progression of the cell cycle and signaling pathways that drive the proliferation of human pulmonary artery smooth muscle cells, particularly under hypoxic conditions. chembk.comspandidos-publications.com

| Parameter | Observation in Hypoxic hPASMCs | Effect of BEC Treatment |

| Cell Proliferation | Increased | Prevented increase physiology.orgnih.gov |

| Arginase II Activity | Increased | Prevented increase physiology.orgnih.gov |

| Cyclin D1 Expression | - | Reduced chembk.comspandidos-publications.com |

| CDK4 Expression | - | Reduced chembk.comspandidos-publications.com |

| p27 Expression | - | Increased chembk.comspandidos-publications.com |

| Akt Phosphorylation | - | Partially Reduced chembk.comspandidos-publications.com |

| ERK Phosphorylation | - | Partially Reduced chembk.comspandidos-publications.com |

In Vivo Studies in Animal Models (Focusing on Mechanisms, excluding clinical data)

Impact on Inflammatory Responses

In a mouse model of allergic airway disease, administration of the arginase inhibitor BEC was found to enhance perivascular and peribronchiolar lung inflammation and mucus metaplasia. aai.orgnih.gov This was contrary to the expectation that arginase inhibition would be anti-inflammatory. nih.gov The study demonstrated that while BEC did not significantly alter the profile of inflammatory cells in the bronchoalveolar lavage (BAL) fluid, it did augment the inflammatory response in the lung tissue itself. aai.org This was associated with an increase in the mRNA levels of IL-13 and CLCA3, genes linked to mucus production and goblet cell hyperplasia. aai.org However, in another study using a different mouse model and allergen, BEC was reported to not inhibit airway hyperresponsiveness but did augment inflammation. physiology.org In a model of Pseudomonas aeruginosa pneumonia in BALB/c mice, treatment with BEC did not alter morbidity but did reduce neutrophil migration into the airways. nih.gov Conversely, in a model of colitis, treatment with BEC worsened the condition in both wild-type and iNOS-deficient mice, suggesting a protective role for arginase in that context. aai.org

Alterations in Protein S-Nitrosylation and Tyrosine Nitration

Research in a murine model of allergic asthma has shown that the administration of BEC leads to an increase in both S-nitrosylated and nitrated proteins in the lungs. aai.orgnih.gov This suggests that by inhibiting arginase, more L-arginine becomes available for nitric oxide synthase (NOS), leading to increased production of nitric oxide (NO) and its metabolites. aai.org NO can react with other molecules to form S-nitrosothiols (protein S-nitrosylation) and peroxynitrite, which can nitrate (B79036) tyrosine residues in proteins (tyrosine nitration). nih.gov While S-nitrosothiols can have protective effects like bronchodilation, excessive formation of peroxynitrite and subsequent tyrosine nitration are often associated with inflammatory processes and tissue damage. nih.goversnet.org The enhancement of protein nitration by BEC was also observed in another study on allergen-induced airway inflammation. ersnet.org

Regulation of Gene Expression

In a mouse model of allergic airway disease, the administration of BEC resulted in enhanced NF-κB DNA binding and increased mRNA expression of NF-κB-driven chemokine genes, specifically KC and CCL20. aai.orgnih.gov NF-κB is a critical transcription factor that regulates the expression of numerous genes involved in inflammation. aai.orgnih.gov The increased NF-κB activity and subsequent chemokine expression are consistent with the observed enhancement of lung inflammation following BEC treatment in this model. aai.orgnih.gov In contrast, another study on human umbilical vein endothelial cells found that BEC had no effect on TNFα-induced activation of NF-κB. d-nb.info In a rat model of pulmonary arterial hypertension, BEC treatment was shown to reduce the expression of cyclin D1 and CDK4, while increasing the expression of p27, which aligns with its anti-proliferative effects. spandidos-publications.com Additionally, BEC has been shown to robustly reduce the expression of vascular endothelial growth factor (VEGF). medchemexpress.com

| Gene/Protein | Animal Model/Cell Type | Effect of BEC Treatment |

| NF-κB DNA Binding | Allergic Airway Disease (Mouse) | Enhanced aai.orgnih.gov |

| KC (chemokine) mRNA | Allergic Airway Disease (Mouse) | Increased aai.orgnih.gov |

| CCL20 (chemokine) mRNA | Allergic Airway Disease (Mouse) | Increased aai.orgnih.gov |

| Cyclin D1 Expression | Pulmonary Arterial Hypertension (Rat) | Reduced spandidos-publications.com |

| CDK4 Expression | Pulmonary Arterial Hypertension (Rat) | Reduced spandidos-publications.com |

| p27 Expression | Pulmonary Arterial Hypertension (Rat) | Increased spandidos-publications.com |

| VEGF Expression | Neuroglia and Macrophage/Microglia | Reduced medchemexpress.com |

Investigation in Specific Animal Models

BEC has been investigated in various animal models to understand the role of arginase in different pathological conditions.

Mice with Allergic Inflammation : In a model of ovalbumin-induced allergic airway disease, BEC administration enhanced perivascular and peribronchiolar inflammation, mucus metaplasia, and airway hyperresponsiveness. aai.orgnih.gov This was associated with increased NF-κB activation and altered nitric oxide homeostasis. aai.orgnih.gov However, other studies using different models of allergic asthma have reported conflicting results, with one showing BEC attenuated airway hyperresponsiveness and another showing it augmented inflammation without inhibiting hyperresponsiveness. physiology.org

Rats with Pulmonary Arterial Hypertension : In a rat model of hypoxia-induced pulmonary arterial hypertension (PAH), BEC treatment was found to reduce right ventricular systolic pressure, a key indicator of PAH severity. chembk.comspandidos-publications.com The protective mechanism involves the inhibition of pulmonary artery smooth muscle cell proliferation through the regulation of cell cycle proteins. spandidos-publications.com

Other Models : In a mouse model of colitis, BEC treatment exacerbated the disease, indicating a protective role for arginase in this context. aai.org In aged rats, inhibition of arginase with BEC produced vasodilation in aortic rings, an effect that was more pronounced in older animals. researchgate.net

Synthetic Methodologies and Chemical Synthesis Research

S-(2-Boronoethyl)-L-cysteine (BEC) is a boronic acid-based analogue of arginine. nih.gov Its synthesis has been described in the scientific literature. One method involves a single-step reaction where a solution of L-cysteine and dibutyl enboronate in a mixture of methanol (B129727) and water is refluxed in the presence of the radical initiator azobisisobutyronitrile. mdpi.com Another synthetic approach utilizes a thiol-ene reaction between di-(n-butyl)-vinylboronate and L-cysteine, also using 2,2′-azobis(2-methylpropionitrile) as a radical initiator, resulting in a 53% yield. nih.gov The boronic acid group is a key feature of BEC, as it mimics the tetrahedral transition state of the arginine hydrolysis reaction catalyzed by arginase, allowing it to bind to the enzyme's active site. nih.govmdpi.com More recent research has explored the use of BEC in drug delivery systems, for example, by forming dynamic covalent bonds with other molecules for controlled release. digitellinc.com

Established Synthetic Pathways for S-(2-Boronoethyl)-L-Cysteine

The synthesis of S-(2-Boronoethyl)-L-cysteine (BEC) has been a subject of interest due to its potent and specific inhibitory action on arginase. One of the established methods for synthesizing BEC involves a single-step reaction. mdpi.com This process includes refluxing a solution of L-cysteine and dibutylenboronate in a mixture of methanol and water at 80°C under a nitrogen atmosphere for 14 hours. mdpi.com Following this, azobisisobutyronitrile is introduced to yield the final compound. mdpi.com This straightforward approach has made BEC a valuable tool for studying the physiological interplay between arginase and nitric oxide (NO) synthase. nih.gov

Exploration of Novel Synthetic Routes and Modifications of Boronic Acid Derivatives

Research into arginase inhibitors has spurred the exploration of novel synthetic routes and modifications of boronic acid derivatives to enhance potency and bioavailability. acs.org Scientists have investigated the impact of altering the side chain of BEC, noting that changes in size or rigidity can negatively affect its inhibitory strength. researchgate.net One notable analogue is 2(S)-amino-6-boronohexanoic acid (ABH), where a carbon atom replaces the sulfur atom found in BEC's main chain. mdpi.comacs.org

Further innovations include the development of multi-domain peptide (MDP) hydrogels for the controlled release of BEC hydrochloride. digitellinc.com In this system, a salicylhydroxamic acid (SHA) group is added to the N-terminus of the peptide, which forms dynamic covalent bonds with the boronic acid moiety of BEC, facilitating a slower, more sustained release. digitellinc.com

Researchers have also explored the synthesis of α,α-disubstituted amino acid derivatives of ABH, which have demonstrated potent inhibitory activity. researchgate.net These explorations into novel synthetic methodologies and structural modifications continue to advance the field of arginase inhibitor development. acs.org

Stereochemical Considerations in Synthesis

The stereochemistry of S-(2-Boronoethyl)-L-cysteine is a critical factor for its biological activity. Structural and functional studies have consistently shown that the "L" stereochemistry at the α-amino acid carbon is essential for tight binding to the active site of the arginase enzyme. google.com The "D" stereoisomer does not bind as effectively and, consequently, exhibits lower efficacy. google.com

The IUPAC name for the active enantiomer is (2R)-2-amino-3-(2-boronoethylsulfanyl)propanoic acid. nih.gov This specific spatial arrangement of atoms is crucial for the compound's ability to act as a transition state analogue, mimicking the tetrahedral intermediate in the arginine hydrolysis reaction catalyzed by arginase. nih.gov The precise stereochemical configuration allows the boronic acid moiety to interact effectively with the binuclear manganese cluster in the enzyme's active site. nih.gov

| Property | Description |

| IUPAC Name | (2R)-2-amino-3-(2-boronoethylsulfanyl)propanoic acid nih.gov |

| Chirality | The "L" stereoisomer (corresponding to the R configuration at the alpha-carbon) is the biologically active form. google.comnih.gov |

| Significance | The specific stereochemistry is required for tight binding to the arginase active site and effective inhibition. google.com |

Analytical Methodologies for Identification and Characterization

A variety of analytical techniques are employed to identify and characterize S-(2-Boronoethyl)-L-cysteine hydrochloride, ensuring its purity and structural integrity.

High-Performance Liquid Chromatography (HPLC) is a primary method used to determine the purity of BEC HCl. Commercial suppliers often specify a purity of ≥98% as determined by HPLC. sigmaaldrich.com Chiral HPLC can also be utilized to resolve and separate stereoisomers, ensuring the desired enantiomeric form is present. mdpi.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of BEC. ¹H NMR spectroscopy provides detailed information about the chemical environment of the hydrogen atoms within the molecule, confirming the connectivity and arrangement of the ethyl, cysteine, and boronic acid groups. acs.org

Isothermal Titration Calorimetry (ITC) has been used to measure the dissociation constant of BEC with arginase, providing quantitative data on their binding affinity. nih.govtandfonline.com

X-ray crystallography has been instrumental in determining the three-dimensional structure of the arginase-BEC complex. nih.gov These studies have revealed that the boronic acid group of BEC forms a tetrahedral boronate anion that bridges the binuclear manganese cluster within the enzyme's active site. nih.gov

| Analytical Technique | Application in BEC HCl Analysis | Key Findings |

| HPLC | Purity assessment sigmaaldrich.com and chiral separation mdpi.com | Confirms high purity (≥98%) and isolates the desired stereoisomer. |

| NMR | Structural elucidation acs.org | Verifies the molecular structure and connectivity of atoms. |

| ITC | Measurement of binding affinity nih.govtandfonline.com | Determined a dissociation constant (KD) of approximately 7 µM for the interaction with free ARG2. tandfonline.com |

| X-ray Crystallography | Determination of 3D structure of the enzyme-inhibitor complex nih.gov | Revealed the binding mode of BEC as a transition state analogue. nih.gov |

Part Ii: 4 Bromoethcathinone Hydrochloride 4 Bec Hcl Synthetic Cathinone Research

Structural Characterization and Classification within Synthetic Cathinones

Structural Categorization as a β-Keto Phenethylamine (B48288)

4-Bromoethcathinone (4-BEC) is a synthetic derivative of cathinone (B1664624), classifying it within the broader group of β-keto phenethylamines. unodc.orgspringermedizin.de This structural classification is defined by a phenethylamine backbone featuring a ketone group at the beta position of the alkyl side chain. springermedizin.de The core structure of cathinone consists of a phenyl ring connected to an aminoalkyl chain with a carbonyl group at this specific beta position. springermedizin.de Synthetic cathinones, including 4-BEC, are structurally analogous to amphetamine, with the key distinction being the presence of this ketone group. nih.govencyclopedia.pub

The systematic IUPAC name for 4-Bromoethcathinone is 1-(4-bromophenyl)-2-(ethylamino)propan-1-one. unodc.orgcaymanchem.com It is commonly available as a hydrochloride salt. unodc.orgcaymanchem.combertin-bioreagent.com

Table 1: Chemical Identification of 4-Bromoethcathinone Hydrochloride

| Identifier | Value | Source |

| Chemical Name | 4-Bromoethcathinone Hydrochloride | unodc.orgbertin-bioreagent.com |

| Systematic (IUPAC) Name | 1-(4-bromophenyl)-2-(ethylamino)propan-1-one, monohydrochloride | caymanchem.com |

| Synonyms | 4-BEC HCl | bertin-bioreagent.com |

| CAS Number | 135333-26-5 | unodc.orgcaymanchem.com |

| Molecular Formula | C₁₁H₁₄BrNO • HCl | caymanchem.comnih.gov |

| Molecular Weight | 292.6 g/mol | caymanchem.comnih.gov |

Identification as a Novel Synthetic Cathinone

4-Bromoethcathinone is recognized as a novel or "designer" synthetic cathinone. nih.govencyclopedia.puburfu.ruresearchgate.net It was first identified in seized materials in Poland and reported to the European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). nih.govencyclopedia.pubresearchgate.net The emergence of such novel psychoactive substances (NPS) is often a response to legislative controls placed on earlier generations of synthetic cathinones. nih.govencyclopedia.pub Clandestine laboratories modify the chemical structure of existing compounds to create new, unregulated derivatives. nih.govencyclopedia.pub

The structural characterization of novel cathinones like 4-BEC is crucial for forensic and toxicological analysis. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to identify and confirm the structure of these new compounds. researchgate.netresearchgate.net

Relationship to Other Substituted Cathinones

The structure of 4-BEC places it within the N-alkylated subgroup of synthetic cathinones. springermedizin.denih.govencyclopedia.pub This group is characterized by substitutions on the nitrogen atom of the amino group. springermedizin.de In the case of 4-BEC, an ethyl group is attached to the nitrogen.

Synthetic cathinones can be broadly categorized based on their substitution patterns, leading to distinct pharmacological profiles:

N-alkylated cathinones: This is the simplest group, featuring an alkyl group at the nitrogen atom. springermedizin.de Examples include methcathinone (B1676376) and mephedrone. nih.govencyclopedia.pub

Pyrrolidinophenone derivatives: These contain a pyrrolidine (B122466) ring incorporating the nitrogen atom. springermedizin.denih.govencyclopedia.pub α-PVP is a well-known example in this category. nih.govencyclopedia.pub

3,4-Methylenedioxy substituted cathinones: These compounds, such as methylone and ethylone, feature a 3,4-methylenedioxy group on the phenyl ring and are structurally similar to MDMA. springermedizin.denih.govencyclopedia.pub

Mixed cathinones: This group combines features of the pyrrolidinophenone and 3,4-methylenedioxy substituted classes. nih.govencyclopedia.pub

The specific substitutions on the cathinone skeleton, such as the bromine atom at the para position of the phenyl ring and the ethyl group on the nitrogen in 4-BEC, influence the compound's properties. springermedizin.de

Synthesis Pathways and Precursor Chemistry

General Synthetic Routes for Cathinone Derivatives

The synthesis of cathinone derivatives is generally considered straightforward and often involves a two-step process. unodc.org The common method starts with the α-bromination of a corresponding arylketone precursor. unodc.orgacs.org This is followed by a nucleophilic substitution reaction with an appropriate amine to yield the cathinone freebase. unodc.org Due to the instability of the freebase form, these compounds are typically converted to and isolated as their more stable hydrochloride or hydrobromide salts. unodc.org

An alternative route for some cathinones involves the oxidation of ephedrine (B3423809) or pseudoephedrine precursors using an oxidizing agent like potassium permanganate (B83412) in a dilute acid solution. europa.eu

Specific Synthetic Methodologies for 4-Bromoethcathinone

The synthesis of 4-Bromoethcathinone specifically follows the general two-step pathway. One reported method involves the synthesis of an α-bromoketone intermediate from a starting ketone. mdpi.com The ketone is dissolved in a solvent like dichloromethane (B109758) and cooled. mdpi.com A catalytic amount of hydrobromic acid and bromine are added, followed by a dropwise addition of bromine in a 1:1 molar ratio to the ketone. mdpi.com The reaction is stirred at room temperature, protected from light, until completion. mdpi.com The resulting α-bromo intermediate is then reacted with the appropriate amine, in this case, ethylamine (B1201723), to produce 4-Bromoethcathinone. unodc.org

Table 2: General Synthesis of Cathinone Derivatives

| Step | Description | Reactants/Reagents | Product | Source |

| 1 | α-Bromination | Arylketone, Bromine, Hydrobromic Acid (catalyst) | α-Bromoketone | unodc.orgmdpi.com |

| 2 | Nucleophilic Substitution | α-Bromoketone, Amine (e.g., ethylamine for 4-BEC) | Cathinone Freebase | unodc.org |

| 3 | Salt Formation | Cathinone Freebase, Hydrochloric Acid or Hydrobromic Acid | Cathinone Hydrochloride/Hydrobromide Salt | unodc.org |

Analytical and Forensic Methodologies for Detection and Identification

The unambiguous identification and quantification of 4-Bromoethcathinone (4-BEC) in seized materials and biological samples are crucial for forensic investigations and clinical toxicology. A range of sophisticated analytical techniques are employed for the structural elucidation and determination of this synthetic cathinone. researchgate.net These methods, often used in combination, provide complementary information to ensure accurate and reliable results.

Spectroscopic and Chromatographic Techniques for Structural Elucidation and Quantification

A multi-technique approach is often essential for the comprehensive characterization of novel psychoactive substances like 4-BEC. researchgate.netshimadzu.com This typically involves a combination of chromatographic separation with spectroscopic detection, which allows for both the isolation of the compound from complex matrices and its definitive identification based on its unique chemical structure.

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique in forensic drug analysis due to its high separation efficiency and sensitive, specific detection. spectroscopyonline.comchromatographyonline.com In the analysis of 4-BEC, the compound is first vaporized and separated from other components in a long, narrow column. As 4-BEC emerges from the column, it enters the mass spectrometer, where it is bombarded with electrons, causing it to fragment in a predictable manner. This fragmentation pattern, or mass spectrum, serves as a chemical "fingerprint" for the molecule.

Studies have identified characteristic fragment ions for 4-BEC, which are essential for its positive identification. The electron ionization (EI) mass spectrum of 4-BEC typically shows a prominent fragment ion resulting from the cleavage of the carbon-carbon bond adjacent to the carbonyl group and the nitrogen atom.

Table 1: Key GC-MS Fragmentation Ions for 4-Bromoethcathinone (4-BEC)

| Fragment Description | Mass-to-Charge Ratio (m/z) |

| [M-CH₃CHNHCH₂CH₃]⁺ | 183/185 (due to Bromine isotopes) |

| [C₈H₈BrO]⁺ | 215/217 (due to Bromine isotopes) |

| Molecular Ion [C₁₁H₁₄BrNO]⁺ | 271/273 (due to Bromine isotopes) |

This table presents the primary mass-to-charge ratios observed in the electron ionization mass spectrum of 4-BEC, which are used for its identification.

The retention time, the time it takes for 4-BEC to travel through the GC column, is another important parameter used for its identification, although it can vary depending on the specific GC conditions used.

Liquid Chromatography-Mass Spectrometry (LC-MS) and its more advanced iterations like tandem mass spectrometry (LC-MS/MS) and high-resolution mass spectrometry (LC-QTOF-MS) offer several advantages for the analysis of synthetic cathinones. eag.com These techniques are particularly useful for thermally unstable or non-volatile compounds and can often provide higher sensitivity than GC-MS. shimadzu.com

In LC-MS analysis, 4-BEC is separated in a liquid mobile phase before being introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique used for this class of compounds. shimadzu.com Tandem mass spectrometry (MS/MS) further enhances selectivity and sensitivity by selecting a specific parent ion of 4-BEC, fragmenting it, and then analyzing the resulting daughter ions. researchgate.net This process, known as multiple reaction monitoring (MRM), is highly specific and allows for accurate quantification even in complex biological matrices like blood and urine. lenus.ie

High-resolution mass spectrometry, such as Quadrupole Time-of-Flight (QTOF), provides highly accurate mass measurements, which can be used to determine the elemental composition of 4-BEC and its metabolites, further confirming their identity. shimadzu.com

Table 2: Example LC-MS/MS Parameters for 4-BEC Analysis

| Parameter | Value |

| Precursor Ion (m/z) | 272.0 (corresponding to the protonated molecule [M+H]⁺ of the most abundant bromine isotope) |

| Product Ion 1 (m/z) | 183.0 |

| Product Ion 2 (m/z) | 72.1 |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

This table provides an example of the precursor and product ions that can be used for the selective detection and quantification of 4-BEC using LC-MS/MS.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of molecules. msu.edu It provides detailed information about the carbon-hydrogen framework of a compound. Both ¹H NMR and ¹³C NMR are employed to confirm the structure of 4-BEC. researchgate.net

¹H NMR provides information about the number of different types of protons in the molecule, their chemical environment, and how they are connected to neighboring protons. The spectrum of 4-BEC would show distinct signals for the aromatic protons, the protons on the ethyl group, the methyl group, and the proton on the chiral center.

¹³C NMR provides information about the different types of carbon atoms in the molecule. The spectrum of 4-BEC would show characteristic signals for the carbonyl carbon, the aromatic carbons (with the carbon attached to the bromine showing a distinct chemical shift), and the aliphatic carbons of the ethyl and methyl groups. researchgate.net

Table 3: Predicted ¹H NMR Chemical Shifts for 4-Bromoethcathinone

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic-H | 7.6 - 7.8 | Multiplet |

| CH (alpha to C=O) | 4.5 - 4.8 | Quartet |

| CH₂ (ethyl group) | 2.8 - 3.1 | Multiplet |

| CH₃ (next to CH) | 1.3 - 1.5 | Doublet |

| CH₃ (ethyl group) | 1.1 - 1.3 | Triplet |

This table presents predicted chemical shift ranges for the protons in 4-BEC. Actual values may vary depending on the solvent and instrument used.

Table 4: Predicted ¹³C NMR Chemical Shifts for 4-Bromoethcathinone

| Carbon | Predicted Chemical Shift (ppm) |

| C=O (Carbonyl) | 195 - 205 |

| C-Br (Aromatic) | 125 - 130 |

| Aromatic-C | 128 - 135 |

| CH (alpha to C=O) | 55 - 65 |

| CH₂ (ethyl group) | 40 - 50 |

| CH₃ (next to CH) | 15 - 20 |

| CH₃ (ethyl group) | 10 - 15 |

This table presents predicted chemical shift ranges for the carbons in 4-BEC. Actual values may vary depending on the solvent and instrument used.

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule. mt.comedinst.comtriprinceton.org

IR Spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. The IR spectrum of 4-BEC would show characteristic absorption bands for the carbonyl group (C=O stretch), the N-H bond, C-H bonds (aromatic and aliphatic), and the C-Br bond.

Raman Spectroscopy involves the inelastic scattering of monochromatic light (from a laser). americanpharmaceuticalreview.com It is particularly sensitive to non-polar bonds and can provide complementary information to IR spectroscopy. The Raman spectrum of 4-BEC would also show characteristic peaks for the various functional groups. mdpi.com

Table 5: Characteristic Vibrational Frequencies for 4-Bromoethcathinone

| Functional Group | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

| N-H Stretch | 3200 - 3400 | 3200 - 3400 |

| C-H Stretch (Aromatic) | 3000 - 3100 | 3000 - 3100 |

| C-H Stretch (Aliphatic) | 2850 - 3000 | 2850 - 3000 |

| C=O Stretch (Carbonyl) | 1670 - 1690 | 1670 - 1690 |

| C=C Stretch (Aromatic) | 1580 - 1600 | 1580 - 1600 |

| C-N Stretch | 1100 - 1250 | 1100 - 1250 |

| C-Br Stretch | 500 - 600 | 500 - 600 |

This table provides typical wavenumber ranges for the key functional groups in 4-BEC as they would appear in IR and Raman spectra.

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. anton-paar.comnih.gov To perform this analysis, a single, high-quality crystal of 4-BEC hydrochloride is required. The crystal is irradiated with X-rays, and the resulting diffraction pattern is used to calculate the electron density map of the molecule, revealing the exact positions of all atoms, bond lengths, and bond angles. novalix.com

This technique provides unequivocal proof of the molecular structure and can also reveal information about the conformation of the molecule in the solid state and the packing of molecules in the crystal lattice. nih.gov While not a routine method for forensic identification due to the requirement of a suitable crystal, it is invaluable for the definitive characterization of new psychoactive substances. researchgate.net

Infrared (IR) and Raman Spectroscopy

Development and Validation of Analytical Methods

The proliferation of synthetic cathinones, including 4-Bromoethcathinone (4-BEC), presents a significant challenge to forensic and clinical laboratories. The development and validation of robust analytical methods are crucial for the accurate identification and quantification of these substances in seized materials and biological samples. rsc.org Analytical method development is the process of creating a procedure to identify and quantify a substance, ensuring consistent and reliable results. labmanager.com Method validation confirms, through laboratory studies, that the performance characteristics of the method are suitable for its intended application.

A variety of analytical techniques are employed for the characterization of 4-BEC. Gas chromatography-mass spectrometry (GC-MS) is a commonly used method. The mass spectrum of cathinones obtained through GC-MS with positive ionization is often simple, primarily showing signals from iminium ions, which can make the differentiation between various cathinone derivatives complex. d-nb.info To overcome this, tandem mass spectrometry (MS/MS) provides more detailed structural information, facilitating more confident identification. d-nb.info

Other spectroscopic techniques are also vital in the structural elucidation of novel synthetic cathinones like 4-BEC. These include:

Infrared (IR) and Raman Spectroscopy: Provide information about the functional groups present in the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Offers insights into the electronic structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the carbon-hydrogen framework of the molecule.

X-ray Crystallography: Determines the three-dimensional structure of the molecule in its crystalline form. researchgate.net

For quantitative analysis in biological matrices such as blood, serum, plasma, or urine, high-performance liquid chromatography (HPLC) is a widely used technique. Often, HPLC is coupled with mass spectrometry (LC-MS) or tandem mass spectrometry (LC-MS/MS) to enhance selectivity and sensitivity.

The validation of these analytical methods typically involves assessing several key parameters to ensure their reliability: ibacon.comrroij.com

Specificity/Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components. rroij.com

Linearity: The demonstration that the instrument response is proportional to the concentration of the analyte over a given range. ibacon.com

Accuracy: The closeness of the test results obtained by the method to the true value. ibacon.com

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. ibacon.com

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. ibacon.com

Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. ibacon.com

A well-developed and validated analytical method should be robust, meaning it is unaffected by small, deliberate variations in method parameters, and transferable between different laboratories and analysts. labmanager.com

Challenges in Identification of Synthetic Cathinones

The identification of synthetic cathinones, including 4-BEC, poses several significant challenges for analytical laboratories. rsc.org One of the primary difficulties is the sheer number and constant emergence of new derivatives. d-nb.info Manufacturers of these substances continually alter the chemical structures to circumvent existing drug laws, leading to a steady stream of novel compounds on the illicit market. researchgate.net

This rapid evolution of structures means that reference standards and spectral libraries for new compounds are often unavailable, complicating their identification. d-nb.info Forensic laboratories must constantly update their databases and analytical methods to keep pace with these changes. d-nb.info

Standard drug screening procedures, which often rely on initial immunoassay screening followed by confirmatory analysis, may not detect novel synthetic cathinones. rsc.org Immunoassays are designed to detect specific classes of drugs and can exhibit cross-reactivity issues or fail to detect new derivatives altogether. d-nb.info For instance, cross-reactivity has been observed between MDPV and butylone (B606430) in some immunoassays. d-nb.info Therefore, more comprehensive screening methods, such as those based on mass spectrometry, are necessary for the reliable detection of new psychoactive substances (NPS). rsc.org

The structural similarity among different cathinone derivatives also presents a challenge. As mentioned, the mass spectra of many cathinones can be very similar, making definitive identification based on this technique alone difficult. d-nb.info The use of tandem mass spectrometry (MS/MS) and other spectroscopic techniques is often required for unambiguous structural elucidation. d-nb.info

Furthermore, synthetic cathinones are often sold in products containing multiple substances, or the identity of the substance is deliberately misrepresented. rsc.org These products may be labeled as "bath salts," "plant food," or "research chemicals" to evade legal scrutiny. rsc.org This necessitates the analysis of complex mixtures and the ability to identify multiple, and often unexpected, compounds within a single sample.

Pharmacological Research in Preclinical Models

Neurochemical Effects in Non-Human Systems

The interaction of synthetic cathinones with monoamine transporters leads to significant alterations in monoamine neurochemistry. nih.gov By inhibiting the reuptake of dopamine (B1211576), norepinephrine (B1679862), and/or serotonin (B10506), these compounds increase the extracellular concentrations of these neurotransmitters in the brain. nih.gov The specific neurochemical effects depend on the compound's potency and selectivity for the different transporters, as well as whether it also acts as a monoamine releaser. nih.gov

Research in non-human systems, often utilizing in vitro preparations of cells expressing human monoamine transporters or brain tissue from rodents, has been instrumental in elucidating these mechanisms. nih.govnih.gov For example, studies have shown that some cathinones, like methedrone, not only inhibit the uptake of norepinephrine and serotonin but also induce their release from pre-loaded cells. nih.gov This dual action of reuptake inhibition and release can lead to a more pronounced increase in synaptic neurotransmitter levels compared to reuptake inhibition alone.

Studies in non-human primates have also been valuable in understanding the neurochemical effects of psychostimulants. nih.gov Neuroimaging techniques like positron emission tomography (PET) and single-photon emission computed tomography (SPECT) allow for the in vivo characterization of drug interactions with their protein targets in the brain and the assessment of dynamic changes in neuronal function. nih.gov

Behavioral Pharmacology in Animal Models

The behavioral effects of synthetic cathinones are investigated in animal models to understand their potential for abuse and other behavioral consequences. nih.govstudysmarter.co.uk Common animal models used in behavioral pharmacology include assessments of locomotor activity and drug discrimination paradigms. researchgate.netnih.gov

Studies on various synthetic cathinones have demonstrated that they can produce significant locomotor stimulant effects in mice. researchgate.net For example, compounds like 3,4-MD-α-PHP, α-PiHP, and 4-Cl-α-PPP have been shown to increase locomotor activity. researchgate.net The onset and duration of these stimulant effects can vary between different cathinone derivatives. researchgate.net

Drug discrimination assays are used to assess the subjective effects of a drug. nih.gov In these studies, animals are trained to recognize the internal stimulus produced by a known drug of abuse, such as methamphetamine or cocaine. researchgate.net The ability of a novel compound to substitute for the training drug is taken as an indication that it produces similar subjective effects and may have a similar abuse potential. researchgate.net For instance, some synthetic cathinones have been found to fully substitute for the discriminative stimulus effects of methamphetamine. researchgate.net

While specific behavioral pharmacology data for 4-BEC is not detailed in the provided search results, the findings for other synthetic cathinones suggest that it would likely exhibit stimulant-like effects and may have a potential for abuse. The specific profile of its behavioral effects would be dependent on its unique pharmacological properties at the monoamine transporters.

Structure-Activity Relationship (SAR) Studies Related to Substitutions and Pharmacological Effects

Structure-activity relationship (SAR) studies aim to understand how the chemical structure of a molecule influences its biological activity. nih.gov For synthetic cathinones, SAR studies focus on how different substitutions on the cathinone scaffold affect their interaction with monoamine transporters and, consequently, their pharmacological effects. nih.gov

Key structural features that have been found to influence the activity of synthetic cathinones include: nih.gov

The nature of the terminal amine: Modifications to the amine group can alter the potency and selectivity of the compound.

The size of the α-substituent: Changes in the alkyl group at the alpha position can impact whether the compound acts as a releasing agent or a reuptake inhibitor.

Stereochemistry: The three-dimensional arrangement of atoms in the molecule can significantly affect its biological activity.

Aromatic substitutions: The presence, position, and type of substituent on the phenyl ring can profoundly influence the compound's interaction with monoamine transporters.

In the case of 4-bromoethcathinone (4-BEC), the key substitution is the bromine atom at the para- (4-) position of the phenyl ring. Halogen substitutions at this position have been shown to have a significant impact on the pharmacological profile of other classes of psychoactive compounds. For example, para-halogenated α-pyrrolidinophenones have been reported to be potent dopamine uptake inhibitors. researchgate.net

The goal of SAR studies is not only to understand the relationship between structure and function but also to predict the pharmacological properties of new compounds. nih.govtaylorfrancis.com As new synthetic cathinones with different substitution patterns emerge, a robust understanding of their SAR is crucial for anticipating their potential effects and for the design of new therapeutic agents. nih.govnih.gov

Metabolism Studies (in non-human systems)

The metabolism of synthetic cathinones, including 4-Bromoethcathinone (4-BEC), is a critical area of research for understanding their biotransformation and identifying appropriate markers for detection. In non-human systems, such as in vitro models using liver microsomes or hepatocytes, researchers can elucidate the metabolic pathways without the complexities of human trials. scispace.comeuropa.euwuxiapptec.com These studies are fundamental in predicting how these substances are processed in the body. scispace.comwuxiapptec.com

General Metabolic Pathways of Synthetic Cathinones

Synthetic cathinones are structurally similar to amphetamines, but the presence of a β-keto group influences their metabolic fate. mdpi.comdovepress.com They generally undergo extensive Phase I and Phase II metabolism. dovepress.commdpi.com

Key Phase I reactions for synthetic cathinones include:

Reduction of the β-keto moiety: This is a common pathway for nearly all synthetic cathinones, converting the ketone to a hydroxyl group, forming an amino alcohol metabolite. mdpi.comresearchgate.netresearchgate.net This reduction can be stereoselective. caymanchem.com

N-dealkylation: For N-alkylated cathinones, the removal of alkyl groups from the nitrogen atom is a primary metabolic step. mdpi.comjfda-online.com

Hydroxylation: This can occur on the aromatic ring or on alkyl side chains. mdpi.comresearchgate.net For cathinones with a methyl group on the aromatic ring, this group can be hydroxylated and further oxidized to a carboxylic acid. mdpi.com However, for non-ring substituted cathinones, hydroxylation of the benzene (B151609) ring is often a minor pathway compared to amphetamines. caymanchem.com

Oxidation: This can occur at various positions on the molecule. dovepress.com

Demethylenation: For cathinones with a 3,4-methylenedioxy ring, this is a major metabolic pathway. mdpi.comjfda-online.comnih.gov

Following Phase I reactions, the resulting metabolites can undergo Phase II conjugation, most commonly glucuronidation or sulfation, to increase their water solubility for excretion. mdpi.comdovepress.com

Identification of Metabolites

While specific metabolism studies on 4-BEC are not extensively detailed in the provided results, the general pathways for structurally similar cathinones provide a strong indication of its likely metabolites. For instance, studies on other halogenated cathinones can offer insights. researchgate.net Research on cathinones like 4-methyl-N-ethyl-cathinone has shown metabolic pathways including reduction of the oxo group, N-dealkylation, and hydroxylation of the methyl group. nih.gov

In vitro studies using human and rat liver microsomes are common methods for identifying metabolites. nih.govnih.gov For example, the metabolism of the synthetic opioid MT-45, when studied in human liver microsomes and hepatocytes, revealed N-dealkylation and hydroxylation followed by glucuronidation as key pathways. nih.gov Similarly, in vitro studies of other synthetic cathinones have identified metabolites resulting from β-keto reduction and oxidation of the pyrrolidine ring. nih.govmdpi.com

The table below outlines the general metabolites expected from synthetic cathinone metabolism.

| Parent Compound | Metabolic Reaction | Resulting Metabolite |

| Synthetic Cathinone | β-keto reduction | Amino alcohol |

| N-alkylated Cathinone | N-dealkylation | Dealkylated cathinone |

| Aromatic ring-substituted Cathinone | Hydroxylation | Hydroxylated cathinone |

| Methylenedioxy-substituted Cathinone | Demethylenation | Catechol metabolite |

| Hydroxylated Metabolite | Glucuronidation/Sulfation | Glucuronide/Sulfate conjugate |

This table represents generalized metabolic pathways for synthetic cathinones based on available research.

Enzymatic Transformations (e.g., reduction of β-keto moiety, hydroxylation)

The biotransformation of synthetic cathinones is primarily mediated by cytochrome P450 (CYP) enzymes in the liver. mdpi.comresearchgate.net Various CYP isoforms are involved in the different metabolic reactions. dovepress.com

Reduction of the β-keto moiety: The enzymes responsible for the reduction of the β-keto group are not always explicitly identified as CYPs and may involve other reductases. This transformation leads to the formation of corresponding amino alcohols. researchgate.netresearchgate.net

Hydroxylation and N-dealkylation: These reactions are largely carried out by CYP enzymes. Studies have implicated several isoforms, including CYP2C19, CYP2D6, and CYP1A2, in the metabolism of various synthetic cathinones. researchgate.net For some cathinones, CYP2B6 and CYP2C19 are also involved. dovepress.com The specific enzymes involved can vary depending on the structure of the cathinone. For instance, the demethylenation of 3,4-methylenedioxy cathinones is mediated by CYP2D6 and CYP2C19. mdpi.com

The table below lists enzymes involved in the metabolism of synthetic cathinones.

| Metabolic Reaction | Enzyme(s) Involved |

| N- and O-dealkylation, Hydroxylation | CYP2C19 |

| Hydroxylation | CYP2D6, CYP1A2 |

| General Metabolism | CYP2B6 |

| Demethylenation (of methylenedioxy ring) | CYP2D6, CYP2C19 |

| Further methylation (after demethylenation) | Catechol O-methyltransferase (COMT) |

This table is a summary of enzymes identified in the metabolism of various synthetic cathinones and may not be fully representative for 4-BEC specifically.

常见问题

Basic Research Questions

Q. What are the key considerations for synthesizing and characterizing 4-BEC Hydrochloride to ensure reproducibility?

- Methodological Answer :

- Synthesis : Optimize reaction conditions (solvent, temperature, stoichiometry) and use inert atmospheres if sensitive to moisture/oxygen. For novel derivatives, validate purity via HPLC (>95%) and confirm structure using NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS). For known compounds, cite prior synthetic protocols .

- Characterization : Include melting point, solubility profiles, and spectroscopic data in the main manuscript. For multi-step syntheses, provide full details in supplementary materials with raw spectral data .

- Table 1 : Key Parameters for Reproducible Synthesis

| Parameter | Requirement |

|---|---|

| Purity (HPLC) | ≥95% |

| Structural Confirmation | NMR, HRMS, XRD (if crystalline) |

| Experimental Details | Full stoichiometry, solvent, and reaction time |

Q. How can researchers validate the purity and stability of this compound in aqueous solutions?

- Methodological Answer :

- Use accelerated stability studies (e.g., 40°C/75% RH for 6 months) and monitor degradation via HPLC. For aqueous formulations, assess pH-dependent stability and excipient compatibility (e.g., antioxidants like BHT) .

- Quantify impurities using validated LC-MS methods and compare to pharmacopeial standards (e.g., USP/EP guidelines) .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictory data on this compound’s biological activity?

- Methodological Answer :

- Systematic Review : Conduct meta-analyses of existing literature to identify variables causing discrepancies (e.g., cell line specificity, assay protocols). Use tools like PRISMA guidelines for transparent reporting .

- Controlled Replication : Repeat studies under standardized conditions (e.g., identical cell passages, reagent batches) and apply statistical tests (ANOVA, t-tests) to evaluate significance .

- Example Workflow :

Literature search (PubMed, Reaxys) → 2. Identify conflicting datasets → 3. Hypothesis-driven replication → 4. Multivariate analysis .

Q. What strategies are effective for elucidating the mechanism of action of this compound in complex biological systems?

- Methodological Answer :

- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict target binding sites, followed by MD simulations to assess stability .

- In Vitro/In Vivo Correlation : Combine knockout models (e.g., CRISPR-Cas9) with pharmacokinetic studies (plasma half-life, tissue distribution) .

Q. How can researchers optimize formulations of this compound for enhanced bioavailability while maintaining stability?

- Methodological Answer :

- Excipient Screening : Test viscosity-reducing agents (e.g., poloxamers) and solubility enhancers (cyclodextrins) using DOE (Design of Experiments) .

- In Situ Gel Systems : For sustained release, evaluate thermoresponsive polymers (e.g., PLGA) and validate rheological properties .

- Table 2 : Formulation Stability Parameters

| Parameter | Test Method | Acceptance Criteria |

|---|---|---|

| Degradation Products | LC-MS | ≤0.5% per ICH Q3B |

| pH Stability | USP <791> | 4.5–7.5 |

Methodological Best Practices

- Literature Review : Prioritize primary sources (peer-reviewed journals) over patents or secondary summaries. Use databases like SciFinder with filters for "crystallography" or "kinetic studies" .

- Data Contradiction Management : Apply Bradford Hill criteria to assess causality in conflicting results .

- Ethical Reporting : Adhere to COPE guidelines for data transparency and avoid selective data omission .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.